5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid
Description
Properties
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-8(5-6-11(16)17)7-14-12(18)9-3-1-2-4-10(9)13(14)19/h1-4H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROQTJRDINLHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567539 | |
| Record name | 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92632-81-0 | |
| Record name | 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Using Phthalimide and Levulinic Acid
This method is one of the most common approaches for synthesizing this compound:
- Reactants : Phthalimide and levulinic acid.
- Solvent : Commonly used solvents include ethanol or water/ethanol mixtures.
- Catalyst : Acidic catalysts like hydrochloric acid are often employed to facilitate the reaction.
- Reaction Conditions :
- Temperature: Typically between 50°C and 100°C.
- Reaction Time: Several hours to ensure complete conversion.
Reaction Scheme :
$$
\text{Phthalimide} + \text{Levulinic Acid} \xrightarrow{\text{HCl, Heat}} \text{this compound}
$$
This reaction yields the target compound with moderate to high efficiency depending on the purity of reactants and optimization of conditions.
Alternative Method via Ester Derivatives
An alternative synthesis involves using ester derivatives of levulinic acid:
- Reactants : Phthalimide and ethyl levulinate (a derivative of levulinic acid).
- Solvent : Organic solvents such as chloroform or methanol.
- Catalyst : Base catalysts like triethylamine or acidic catalysts like sulfuric acid.
- Reaction Conditions :
- Temperature: Elevated temperatures around 70–120°C.
- Reaction Time: Extended periods (up to 24 hours).
This method provides an intermediate ester product that can be hydrolyzed to yield the final compound.
One-Pot Synthesis
A one-pot synthesis approach has been reported for related isoindoline compounds:
- Reactants : Phthalic anhydride, ammonia (or an amine), and levulinic acid.
- Process :
- Step 1: Reaction of phthalic anhydride with ammonia to form phthalimide.
- Step 2: Addition of levulinic acid under acidic or basic conditions.
- Step 3: Cyclization and functionalization to form the final product.
This method simplifies the process by combining multiple steps into a single reaction vessel, potentially improving yield and reducing reaction time.
Factors Influencing Synthesis
The synthesis of this compound is highly dependent on several factors:
| Parameter | Impact on Reaction |
|---|---|
| Temperature | Higher temperatures accelerate reaction rates but may lead to side reactions. |
| Catalyst Type | Acidic catalysts favor cyclization; bases may improve selectivity for intermediates. |
| Solvent Choice | Polar solvents like ethanol enhance solubility of reactants and intermediates. |
| Reaction Time | Prolonged times ensure complete conversion but may degrade sensitive compounds. |
Characterization Techniques
To confirm the successful synthesis of this compound, several analytical techniques are employed:
Table: Summary of Key Preparation Methods
| Method | Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Direct Condensation | Phthalimide + Levulinic Acid | HCl | Ethanol | 50–100 | Moderate–High |
| Ester Route | Phthalimide + Ethyl Levulinate | Triethylamine/Sulfuric Acid | Chloroform/Methanol | 70–120 | Moderate |
| One-Pot Synthesis | Phthalic Anhydride + Ammonia + Levulinic Acid | HCl/Base | Water/Ethanol | Variable | High |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline-1,3-dione moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for reduction reactions.
Nucleophiles: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.
Major Products
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid is C13H11NO5, with a molecular weight of approximately 261.23 g/mol. The compound features a unique combination of functional groups that contribute to its biological activities and synthetic versatility.
Anti-Cancer Properties
Recent studies have indicated that this compound exhibits significant anti-cancer activity. It has been shown to inhibit specific cytokines involved in cancer cell proliferation, suggesting its potential as an anti-cancer agent. The compound's ability to modulate various cellular processes, including cell signaling pathways and gene expression, positions it as a candidate for further pharmacological studies aimed at cancer treatment.
Binding Interactions
Research on the interactions of this compound with biomolecules reveals its capacity to bind with specific enzymes and receptors. This binding can lead to either inhibition or activation of their functions, making it valuable in drug discovery and development. The implications for therapeutic applications are broad, particularly in targeting diseases where these pathways are dysregulated.
Materials Science Applications
This compound can also serve as a building block for synthesizing more complex materials. Its unique structural characteristics allow for the development of novel polymers and materials with specific properties tailored for various industrial applications .
Mechanism of Action
The mechanism by which 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below summarizes structural analogs, highlighting substituent variations and their implications:
Functional Group Impact on Properties
- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound increases water solubility and hydrogen-bonding capacity compared to its methyl ester counterpart, which is more lipophilic and suitable for chromatographic reference standards .
- Aromatic Systems: Replacing phthalimide with anthraquinone (as in 5-(9,10-dioxoanthracen-1-yl)-4-oxopentanoic acid) introduces extended conjugation, altering UV-Vis absorption and redox behavior .
- Halogenation: The bromine atom in 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid enables nucleophilic substitution reactions, a feature absent in the parent compound .
Research Findings and Trends
- Metabolic Stability: Ester derivatives (e.g., Methyl 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoate) may act as prodrugs, with ester hydrolysis in vivo releasing the active carboxylic acid .
- Reactivity : Brominated analogs () are valuable intermediates in cross-coupling reactions, highlighting the versatility of functionalized dioxoisoindolinyl compounds .
Biological Activity
5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biochemical properties, cellular effects, molecular mechanisms, and potential applications in drug design and therapeutic development.
This compound exhibits a range of biochemical properties that make it a valuable compound for research:
- Enzyme Interaction : The compound interacts with various enzymes and proteins, influencing their activities. It has been shown to inhibit certain cytokines in cancer cells, suggesting potential anti-cancer properties.
- Cell Signaling Modulation : It affects cell signaling pathways, gene expression, and cellular metabolism. Notably, it can inhibit the growth of cancer cells by modulating cytokine levels, which plays a crucial role in tumor progression and immune response.
Cellular Effects
The effects of this compound on cellular systems are multifaceted:
- Cancer Cell Growth Inhibition : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines. This is primarily achieved through the modulation of specific signaling pathways involved in cell cycle regulation and apoptosis.
- Immune Response : The compound has also been evaluated for its ability to modulate immune responses. For instance, it has demonstrated efficacy in enhancing the activity of immune cells against tumors, potentially making it a candidate for immunotherapy applications .
Molecular Mechanism
At the molecular level, the mechanisms through which this compound exerts its effects include:
- Binding Affinity : The compound binds to specific biomolecules such as receptors and enzymes. This binding alters their functional states, leading to either inhibition or activation of downstream signaling pathways .
- Cytokine Modulation : By inhibiting pro-inflammatory cytokines and promoting anti-inflammatory cytokines, the compound can shift the balance of immune responses, which is particularly relevant in cancer therapy where inflammation plays a dual role .
Drug Design
This compound serves as a pharmacophore in drug design due to its unique structural features. Its ability to interact with multiple biological targets makes it a promising candidate for developing new therapeutic agents aimed at treating various diseases:
- Cancer Therapeutics : Derivatives of this compound are being explored for their potential use in treating cancers by targeting specific pathways involved in tumor growth and metastasis .
Case Studies
Several studies have highlighted the biological activity of this compound:
- In vitro Studies : Research has shown that at concentrations as low as 100 nM, this compound significantly rescues mouse immune cells from apoptosis induced by PD-L1 interactions .
- Mechanistic Insights : Further investigations into its mechanism revealed that it could effectively downregulate cyclin-dependent kinases (CDKs), which are critical for cell cycle progression. This downregulation leads to cell cycle arrest in cancer cells .
Q & A
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
